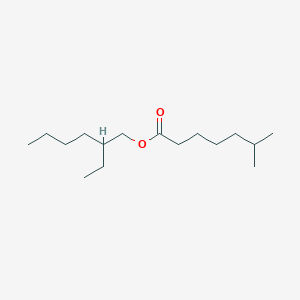

2-Ethylhexyl 6-methylheptanoate

Description

2-Ethylhexyl 6-methylheptanoate is a branched-chain ester with applications in industrial formulations, including plasticizers, lubricants, and specialty solvents. The 2-ethylhexyl group enhances steric bulk, likely improving thermal stability and reducing migration in polymer matrices compared to linear esters .

Properties

CAS No. |

89986-44-7 |

|---|---|

Molecular Formula |

C16H32O2 |

Molecular Weight |

256.42 g/mol |

IUPAC Name |

2-ethylhexyl 6-methylheptanoate |

InChI |

InChI=1S/C16H32O2/c1-5-7-11-15(6-2)13-18-16(17)12-9-8-10-14(3)4/h14-15H,5-13H2,1-4H3 |

InChI Key |

NWHIMRKJKCSGAM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)COC(=O)CCCCC(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Methyl 6-Methylheptanoate (CAS 2519-37-1)

Structural Differences :

- Ester Group : Methyl ester vs. 2-ethylhexyl ester in the target compound.

- Molecular Weight : 158.23 g/mol (C9H18O2) vs. higher for 2-ethylhexyl derivatives.

2-Ethylhexyl Acrylate (CAS 103-11-7)

Structural Differences :

- Functional Group: Acrylate (propenoate) vs. saturated heptanoate.

- Reactivity : The acrylate’s double bond enables polymerization, unlike the saturated target compound.

Di-(2-ethylhexyl) Adipate (DEHA, CAS 103-23-1)

Structural Differences :

- Chain Length: Adipate (C6 dicarboxylic acid) vs. heptanoate (C7 monocarboxylic acid).

- Ester Groups: DEHA is a diester, whereas the target compound is a monoester.

Dioctyl Phthalate (DEHP, CAS 117-84-0)

Structural Differences :

- Core Structure: Phthalate (aromatic) vs. aliphatic heptanoate.

Toxicity and Regulatory Status :

- DEHP is a well-documented endocrine disruptor, heavily regulated in consumer products.

- 2-Ethylhexyl 6-methylheptanoate, as an aliphatic ester, may pose lower toxicity risks, though comprehensive data are lacking .

Di-(2-ethylhexyl) Phosphoric Acid (DEHPA, CAS 298-07-7)

Functional Differences :

- Acidic vs. Neutral Ester : DEHPA acts as a metal ion extractant due to its acidic phosphate group.

- Applications: DEHPA is used in hydrometallurgy, while this compound’s neutral ester structure suits non-reactive roles like solvent stabilization .

Data Table: Key Properties of Comparable Esters

| Compound Name | CAS Number | Molecular Formula | Key Applications | Structural Distinction |

|---|---|---|---|---|

| This compound | Not listed | Likely C16H30O2 | Plasticizers, solvents | Branched monoester |

| Methyl 6-Methylheptanoate | 2519-37-1 | C9H18O2 | Fragrances, flavors | Short-chain methyl ester |

| 2-Ethylhexyl Acrylate | 103-11-7 | C11H20O2 | Polymer production | Unsaturated acrylate group |

| Di-(2-ethylhexyl) Adipate (DEHA) | 103-23-1 | C22H42O4 | Flexible PVC plasticizer | Diester with adipic acid backbone |

| Dioctyl Phthalate (DEHP) | 117-84-0 | C24H38O4 | Legacy plasticizer (regulated) | Aromatic phthalate core |

| Di-(2-ethylhexyl) Phosphoric Acid | 298-07-7 | C16H35O4P | Metal extraction, surfactants | Phosphate ester with acidic protons |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.